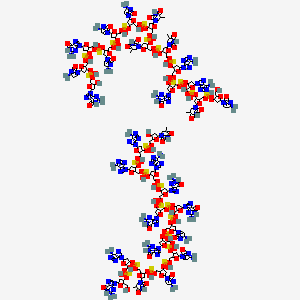
Edifoligide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edifoligide is a double-stranded oligodeoxynucleotide designed to act as a transcription factor decoy. It specifically inhibits the E2F transcription factor, which plays a crucial role in regulating the cell cycle. This compound has been extensively studied for its potential to prevent intimal hyperplasia, a common cause of vein graft failure following vascular bypass procedures .
Preparation Methods
The synthesis of edifoligide involves the chemical synthesis of oligodeoxynucleotides. These are typically prepared using solid-phase synthesis techniques, which allow for the sequential addition of nucleotide residues to a growing chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds between nucleotides . Industrial production methods for this compound would likely involve large-scale solid-phase synthesis, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Edifoligide, being an oligodeoxynucleotide, primarily undergoes reactions typical of nucleic acids. These include:
Hydrolysis: The phosphodiester bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the oligonucleotide chain.
Oxidation and Reduction: While nucleic acids are generally stable, certain conditions can lead to the oxidation of nucleobases, which can affect the integrity of the oligonucleotide.
Substitution Reactions: Chemical modifications can be introduced into this compound through substitution reactions, where specific nucleotides are replaced with modified analogs to enhance stability or binding affinity.
Common reagents used in these reactions include phosphoramidites for nucleotide addition, oxidizing agents for stabilization, and various protecting groups to ensure selective reactions . The major products formed from these reactions are typically modified oligonucleotides with enhanced properties for therapeutic applications .
Scientific Research Applications
Mechanism of Action
Edifoligide exerts its effects by binding to and inhibiting the E2F transcription factor. E2F is a critical regulator of the cell cycle, controlling the expression of genes required for DNA replication and cell division. By acting as a decoy, this compound prevents E2F from binding to its target genes, thereby inhibiting the proliferation of smooth muscle cells. This mechanism is particularly useful in preventing intimal hyperplasia, which is characterized by the excessive growth of smooth muscle cells in the walls of blood vessels .
Comparison with Similar Compounds
Edifoligide is unique in its specific targeting of the E2F transcription factor. Similar compounds include other oligonucleotide-based therapeutics that target different transcription factors or cellular pathways. For example:
Antisense oligonucleotides: These are designed to bind to specific mRNA sequences, preventing their translation into proteins. Examples include mipomersen, which targets apolipoprotein B mRNA.
Small interfering RNA (siRNA): These molecules induce the degradation of specific mRNA molecules, effectively silencing gene expression. An example is patisiran, which targets transthyretin mRNA.
Aptamers: These are oligonucleotides that bind to specific proteins with high affinity, inhibiting their function. An example is pegaptanib, which targets vascular endothelial growth factor (VEGF).
This compound’s specificity for E2F and its application in preventing vein graft failure distinguish it from these other oligonucleotide-based therapeutics .
Properties
CAS No. |
476273-48-0 |
|---|---|
Molecular Formula |
C272H344N106O138P26S26 |
Molecular Weight |
8945 g/mol |
IUPAC Name |
1-[5-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione;1-[4-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C137H171N58O67P13S13.C135H173N48O71P13S13/c1-52-23-185(136(208)180-121(52)198)85-9-54(197)69(237-85)26-223-263(210,276)255-60-15-90(187-43-158-99-108(141)150-39-154-112(99)187)243-75(60)32-229-271(218,284)257-62-17-92(189-45-160-101-110(143)152-41-156-114(101)189)244-76(62)33-230-272(219,285)258-63-18-93(190-46-161-102-111(144)153-42-157-115(102)190)245-77(63)34-231-273(220,286)260-66-21-97(194-50-165-106-119(194)173-131(148)178-126(106)203)248-80(66)37-234-275(222,288)262-67-22-98(195-51-166-107-120(195)174-132(149)179-127(107)204)249-81(67)38-235-274(221,287)261-65-20-96(193-49-164-105-118(193)172-130(147)177-125(105)202)247-79(65)36-233-267(214,280)253-58-13-88(184-8-5-84(140)169-135(184)207)240-72(58)29-227-269(216,282)259-64-19-95(192-48-163-104-117(192)171-129(146)176-124(104)201)246-78(64)35-232-266(213,279)252-57-12-87(183-7-4-83(139)168-134(183)206)238-70(57)27-225-265(212,278)251-56-11-86(182-6-3-82(138)167-133(182)205)239-71(56)28-226-268(215,281)254-59-14-89(186-24-53(2)122(199)181-137(186)209)241-73(59)30-228-270(217,283)256-61-16-91(188-44-159-100-109(142)151-40-155-113(100)188)242-74(61)31-224-264(211,277)250-55-10-94(236-68(55)25-196)191-47-162-103-116(191)170-128(145)175-123(103)200;1-54-29-175(132(198)166-117(54)186)97-21-64(78(234-97)39-216-256(203,269)242-59-16-92(228-72(59)33-184)170-10-5-86(136)155-127(170)193)250-263(210,276)224-43-82-69(26-102(238-82)180-50-151-106-111(142)147-48-149-113(106)180)252-266(213,279)227-46-85-71(28-104(241-85)183-53-154-109-116(183)162-126(145)165-123(109)192)254-267(214,280)225-44-83-68(25-101(239-83)179-49-150-105-110(141)146-47-148-112(105)179)251-265(212,278)223-42-81-67(24-100(237-81)178-32-57(4)120(189)169-135(178)201)249-262(209,275)222-41-80-66(23-99(236-80)177-31-56(3)119(188)168-134(177)200)248-261(208,274)221-40-79-65(22-98(235-79)176-30-55(2)118(187)167-133(176)199)247-260(207,273)219-38-77-62(19-95(233-77)173-13-8-89(139)158-130(173)196)245-258(205,271)217-36-75-61(18-94(231-75)172-12-7-88(138)157-129(172)195)244-257(204,270)218-37-76-63(20-96(232-76)174-14-9-90(140)159-131(174)197)246-259(206,272)226-45-84-70(27-103(240-84)182-52-153-108-115(182)161-125(144)164-122(108)191)253-264(211,277)220-35-74-60(17-93(230-74)171-11-6-87(137)156-128(171)194)243-255(202,268)215-34-73-58(185)15-91(229-73)181-51-152-107-114(181)160-124(143)163-121(107)190/h3-8,23-24,39-51,54-81,85-98,196-197H,9-22,25-38H2,1-2H3,(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H,215,281)(H,216,282)(H,217,283)(H,218,284)(H,219,285)(H,220,286)(H,221,287)(H,222,288)(H2,138,167,205)(H2,139,168,206)(H2,140,169,207)(H2,141,150,154)(H2,142,151,155)(H2,143,152,156)(H2,144,153,157)(H,180,198,208)(H,181,199,209)(H3,145,170,175,200)(H3,146,171,176,201)(H3,147,172,177,202)(H3,148,173,178,203)(H3,149,174,179,204);5-14,29-32,47-53,58-85,91-104,184-185H,15-28,33-46H2,1-4H3,(H,202,268)(H,203,269)(H,204,270)(H,205,271)(H,206,272)(H,207,273)(H,208,274)(H,209,275)(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H2,136,155,193)(H2,137,156,194)(H2,138,157,195)(H2,139,158,196)(H2,140,159,197)(H2,141,146,148)(H2,142,147,149)(H,166,186,198)(H,167,187,199)(H,168,188,200)(H,169,189,201)(H3,143,160,163,190)(H3,144,161,164,191)(H3,145,162,165,192) |
InChI Key |
HADYXSDGHJBORG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)OP(=S)(O)OCC5C(CC(O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
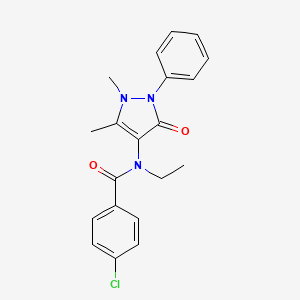
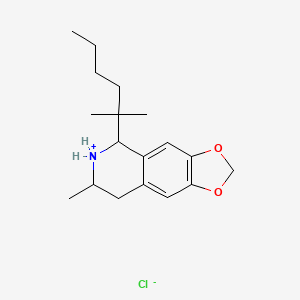
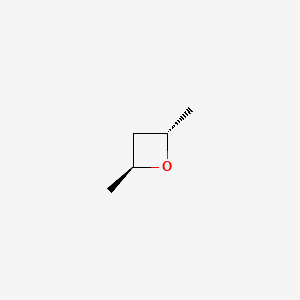

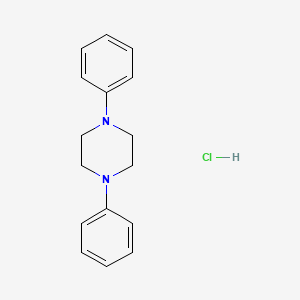

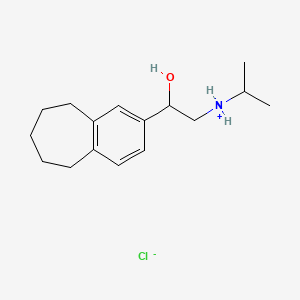
![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)
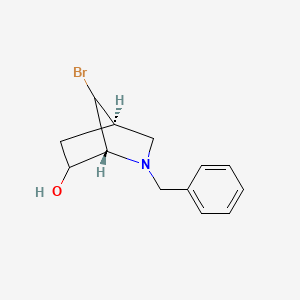
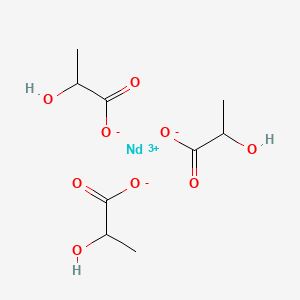
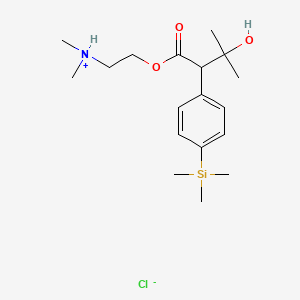
![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)
